molecular formula C14H13ClN2O B3341042 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide CAS No. 1019323-34-2

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Cat. No.: B3341042
CAS No.: 1019323-34-2
M. Wt: 260.72 g/mol
InChI Key: NYRONFDLCBLASJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C14H13ClN2O It is a member of the pyridine carboxamide family, characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position The compound also features an ethylphenyl group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

The synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine-4-carboxylic acid and 2-ethylphenylamine.

    Amidation Reaction: The 2-chloropyridine-4-carboxylic acid is reacted with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines or alcohols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide can be compared with other similar compounds such as:

    2-Chloro-N-phenylpyridine-4-carboxamide: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    2-Bromo-N-(2-ethylphenyl)pyridine-4-carboxamide: Contains a bromo group instead of a chloro group, which can influence its reactivity in nucleophilic substitution reactions.

    N-(2-Ethylphenyl)pyridine-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRONFDLCBLASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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